2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Overview
Description
2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a complex organic compound with a unique structure that includes a chloro group, a methyl group, and a benzo-oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo-oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-amino benzyl alcohol derivative, under acidic or basic conditions.
Introduction of the chloro group: This step involves the chlorination of the intermediate compound using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Addition of the propanone moiety: This can be done through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA synthesis: Leading to inhibition of cell proliferation.
Inducing oxidative stress: Causing cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,4-dimethylbenzene: A simpler compound with a similar chloro and methyl substitution pattern.
7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine: Lacks the propanone moiety but shares the benzo-oxazepine ring structure.
Uniqueness
2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is unique due to its combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-chloro-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-3-4-12-11(7-9)8-15(5-6-17-12)13(16)10(2)14/h3-4,7,10H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNIFNYPRUOYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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